

troubleshooting false resistance in phosphomycin disk diffusion assays

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Compound of Interest

Compound Name: *phosphomycin*

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Technical Support Center: Phosphomycin Disk Diffusion Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **phosphomycin** disk diffusion assays, particularly concerning false resistance.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of glucose-6-phosphate (G6P) in **phosphomycin** susceptibility testing?

A1: Glucose-6-phosphate (G6P) is a crucial supplement in the agar medium for **phosphomycin** susceptibility testing. Its primary role is to induce the expression of the UhpT transporter system in many bacteria, especially within the Enterobacterales order.^[1]

Phosphomycin's structure allows it to be actively transported into the bacterial cell through the UhpT and GlpT transporter systems.^{[1][2]} Without an inducer like G6P, the expression of UhpT can be insufficient, leading to reduced uptake of **phosphomycin**. This can result in falsely elevated minimum inhibitory concentration (MIC) values or smaller zone diameters, which may be misinterpreted as resistance.^[1]

Q2: Are there organisms for which G6P supplementation is not necessary or can even be antagonistic?

A2: Yes, the necessity of G6P supplementation is species-dependent. For instance, organisms like *Pseudomonas aeruginosa* lack the UhpT system and rely on the GlpT transporter for **phosphomycin** uptake; therefore, adding G6P will not enhance **phosphomycin**'s activity.[1] Furthermore, in some species, such as *Stenotrophomonas maltophilia*, G6P has been shown to have an antagonistic effect, reducing **phosphomycin**'s activity.[3][4] It is essential to adhere to standardized guidelines for the specific organism being tested.

Q3: What are the recommended concentrations of G6P for **phosphomycin** antimicrobial susceptibility testing (AST)?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the supplementation of media with G6P for **phosphomycin** testing. For disk diffusion tests, the disks should contain 200 µg of **phosphomycin** and 50 µg of G6P.[5][6][7] For agar dilution methods, the Mueller-Hinton agar should be supplemented with 25 µg/mL of G6P.[2][4][6][8]

Q4: How do I interpret inner colonies within the zone of inhibition for **phosphomycin**?

A4: The interpretation of inner colonies is a significant point of discrepancy between CLSI and EUCAST guidelines and can lead to different susceptibility categorizations.[5][9][10]

- CLSI: Recommends measuring the zone of inhibition from the innermost colonies.[5]
- EUCAST: Recommends ignoring the inner colonies and measuring the outermost zone of inhibition.[2][5]

The presence of these inner colonies can be due to spontaneous mutations in transporter genes like *uhpT*. [6][11] For *Klebsiella pneumoniae*, the presence of inner colonies is frequent, and the differing interpretations can lead to significant discrepancies in results.[5]

Q5: Why am I seeing false resistance when testing organisms other than *E. coli*?

A5: **Phosphomycin** susceptibility testing, particularly disk diffusion, is most standardized and reliable for *E. coli*. [12][13][14] Several factors contribute to challenges with other organisms like *Klebsiella pneumoniae*:

- **Lack of Specific Breakpoints:** Breakpoints for many organisms other than E. coli are not well-established, leading to extrapolation of E. coli breakpoints, which may not be appropriate.[\[5\]](#)
[\[9\]](#)
- **Method-Dependent Inaccuracies:** Disk diffusion and other methods like broth microdilution may not perform well for certain species compared to the reference agar dilution method.[\[12\]](#)
[\[13\]](#)[\[14\]](#) For instance, disk diffusion has shown poor categorical agreement for K. pneumoniae in some studies.[\[13\]](#)[\[14\]](#)
- **Presence of Resistance Mechanisms:** Some organisms may possess intrinsic or acquired resistance mechanisms that are not adequately accounted for by standard testing protocols.

Troubleshooting Guide

Issue 1: Susceptible quality control (QC) strain tests as resistant.

Potential Cause	Troubleshooting Steps
Incorrect G6P Supplementation	Ensure Mueller-Hinton agar is supplemented with 25 µg/mL G6P for agar dilution or that disks containing 50 µg G6P are used for disk diffusion. [4] [6] [7] [8]
Improper Agar Depth	The agar depth should be 4.0 ± 0.5 mm. [15] [16] [17] [18] [19] Plates that are too deep (>4.5 mm) can result in smaller zones and false resistance. [20]
Incorrect Inoculum Density	Prepare the inoculum to a 0.5 McFarland standard. An inoculum that is too heavy can lead to smaller inhibition zones.
Expired or Improperly Stored Disks/Reagents	Check the expiration dates of phosphomycin disks and G6P. Store them according to the manufacturer's instructions. Allow disks to reach room temperature before use to prevent condensation. [19]
Incorrect Incubation Conditions	Incubate plates at 35 ± 2 °C for 16-20 hours in ambient air.
QC Strain Contamination or Mutation	Subculture the QC strain from a fresh stock culture. If issues persist, obtain a new, certified QC strain.

Issue 2: High rate of **phosphomycin** resistance observed in clinical isolates, especially non-E. coli.

Potential Cause	Troubleshooting Steps
Inappropriate Testing Method	For non-E. coli isolates, consider that disk diffusion may not be reliable. [13] [14] The reference method is agar dilution. [12]
Misinterpretation of Inner Colonies	Be aware of the differing CLSI and EUCAST guidelines for interpreting inner colonies. [5] Consistently apply one set of guidelines and note it in your report. For critical isolates, consider a reference method.
Use of Inappropriate Breakpoints	Ensure you are using the most current and species-specific breakpoints available from CLSI or EUCAST. Extrapolating E. coli breakpoints to other Enterobacterales can be problematic. [9]
True Resistance	Consider the possibility of true resistance, especially in organisms known to harbor resistance mechanisms.

Quantitative Data Summary

Table 1: **Phosphomycin** Disk Diffusion Quality Control Ranges

Quality Control Strain	Disk Content	Acceptable Zone Diameter (mm)	Reference
Escherichia coli ATCC® 25922™	200 µg Phosphomycin / 50 µg G6P	22 - 30	[21] [22]
Staphylococcus aureus ATCC® 25923™	200 µg Phosphomycin / 50 µg G6P	25 - 33	[21] [22]

Table 2: CLSI and EUCAST Breakpoints for E. coli (Urinary Tract Infections)

Method	Organization	Susceptible	Intermediate	Resistant	Reference
Disk Diffusion (Zone Diameter in mm)	CLSI	≥ 16	13 - 15	≤ 12	[6]
EUCAST	See MIC breakpoints				
Agar Dilution (MIC in $\mu\text{g/mL}$)	CLSI	≤ 64	128	≥ 256	[2]
EUCAST	≤ 32	> 32	[2]		

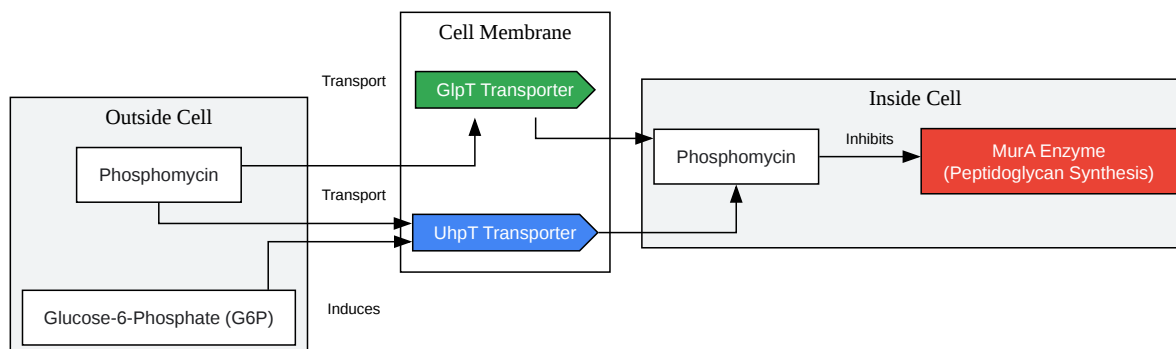
Experimental Protocols

Phosphomycin Disk Diffusion Assay (Kirby-Bauer Method)

- Media Preparation: Use Mueller-Hinton agar (MHA) plates. The agar depth must be uniform at 4.0 ± 0.5 mm.[15][16][17][18][19] For **phosphomycin** testing, ensure the MHA is from a lot that has been quality controlled for this purpose.
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
 - Suspend the colonies in sterile saline or Mueller-Hinton broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL.
- Inoculation of MHA Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

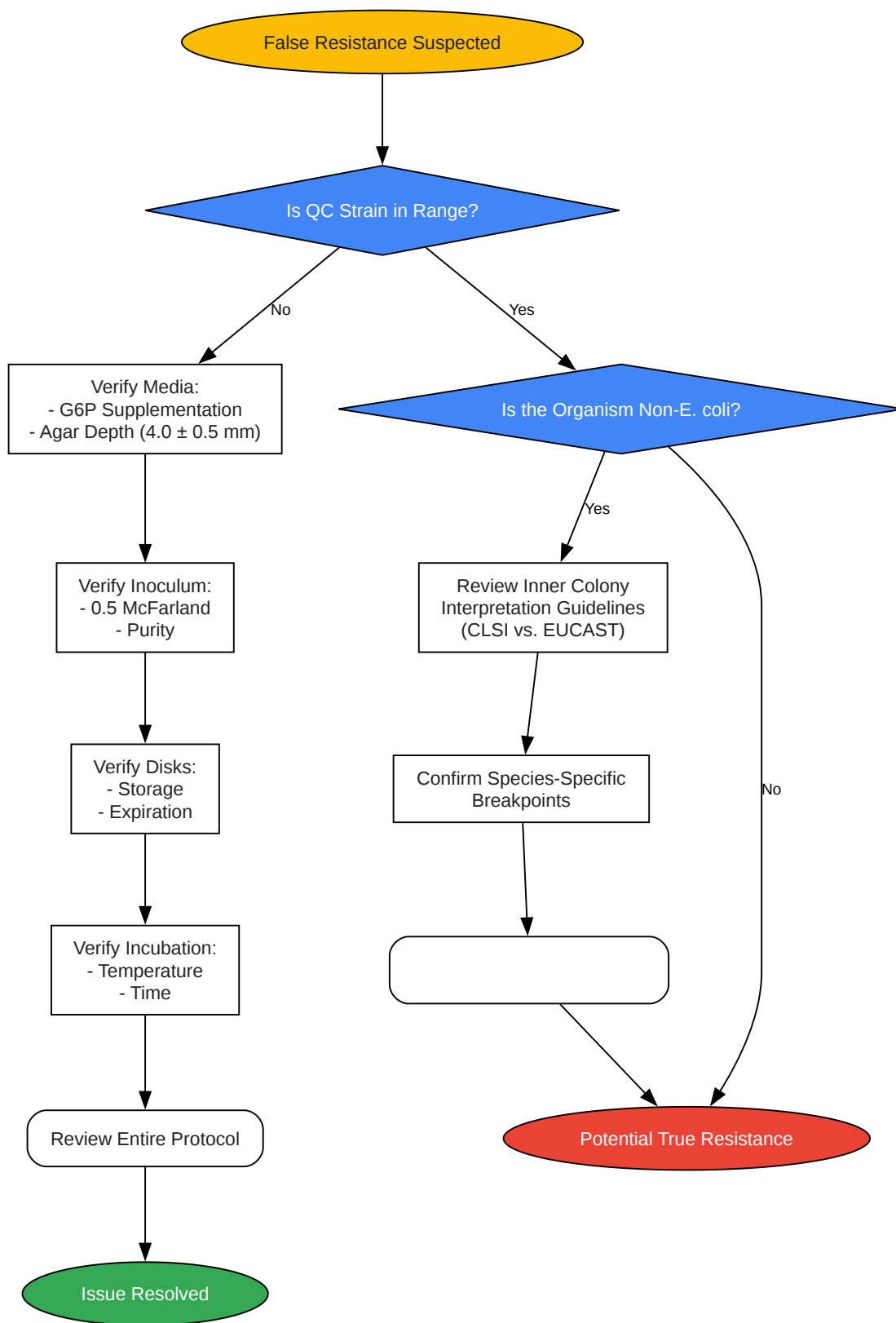
- Rotate the swab against the side of the tube to remove excess liquid.
- Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
- Application of **Phosphomycin** Disk:
 - Within 15 minutes of inoculation, place a **phosphomycin** disk (containing 200 µg of **phosphomycin** and 50 µg of G6P) onto the center of the agar surface.[\[7\]](#)[\[19\]](#)
 - Gently press the disk to ensure complete contact with the agar.
- Incubation:
 - Invert the plates and incubate them at 35 ± 2 °C in ambient air for 16-20 hours.
- Reading and Interpretation:
 - After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).
 - Interpret the results based on established breakpoints (e.g., from CLSI or EUCAST), paying close attention to guidelines regarding the interpretation of inner colonies.[\[5\]](#)

Visualizations



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Caption: **Phosphomycin** transport into the bacterial cell.



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Caption: Troubleshooting decision tree for false **phosphomycin** resistance.

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